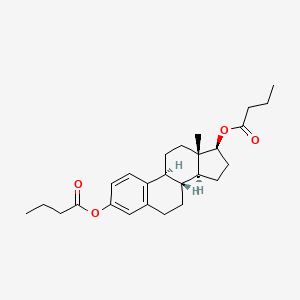

Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate

Description

Properties

CAS No. |

63042-23-9 |

|---|---|

Molecular Formula |

C26H36O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C26H36O4/c1-4-6-24(27)29-18-9-11-19-17(16-18)8-10-21-20(19)14-15-26(3)22(21)12-13-23(26)30-25(28)7-5-2/h9,11,16,20-23H,4-8,10,12-15H2,1-3H3/t20-,21-,22+,23+,26+/m1/s1 |

InChI Key |

KCWOSNZFDYZBNP-IOCWQACJSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCC)C |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route: Esterification of Estradiol

The core synthetic approach to obtain this compound is the esterification of estradiol at the 3 and 17β hydroxyl groups with butyric anhydride. This reaction is catalyzed by a base such as pyridine, which acts both as a catalyst and an acid scavenger.

-

Estradiol + 2 equiv. Butyric Anhydride → this compound + 2 equiv. Butyric Acid

-

- Solvent: Pyridine or an inert organic solvent with pyridine as catalyst

- Temperature: Room temperature (20–25 °C)

- Reaction Time: Several hours (commonly 4–12 hours)

- Molar Ratios: Slight excess of butyric anhydride to ensure complete esterification

Mechanism:

The hydroxyl groups of estradiol nucleophilically attack the carbonyl carbon of butyric anhydride, forming ester bonds and releasing butyric acid as a byproduct. Pyridine neutralizes the acid formed, driving the reaction forward.

Industrial Scale Production

Industrial synthesis follows the same esterification principle but is optimized for scale, yield, and purity:

-

- Large-scale batch reactors with controlled stirring and temperature regulation

- Use of inert atmosphere (nitrogen or argon) to prevent oxidation

-

- Precise control of temperature to avoid side reactions or degradation

- Monitoring of reaction progress by chromatographic methods (e.g., HPLC)

-

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Chromatographic purification (silica gel column chromatography) to remove unreacted estradiol and side products

Alternative Catalysts and Conditions

While pyridine is the most common catalyst, other bases such as triethylamine or 4-dimethylaminopyridine (DMAP) have been explored to improve reaction rates and selectivity. Solvent-free or microwave-assisted esterification methods have also been reported in related steroid ester syntheses, potentially applicable here to reduce reaction times and environmental impact.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | Estradiol | Purity > 98% |

| Esterifying Agent | Butyric Anhydride | 2.0–2.5 equivalents |

| Catalyst | Pyridine (or alternatives like DMAP) | Acts as base and acid scavenger |

| Solvent | Pyridine or inert organic solvent | Solvent-free methods also explored |

| Temperature | 20–25 °C (room temperature) | Controlled to prevent side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Purification Methods | Recrystallization, chromatography | Ensures high purity (>99%) |

| Yield | Typically 80–90% | Dependent on scale and conditions |

Research Findings and Analysis

Reaction Efficiency: The esterification proceeds efficiently at room temperature with pyridine, yielding the dibutyrate ester with minimal side products. The use of excess butyric anhydride ensures complete conversion of both hydroxyl groups.

Purity and Characterization: The final product is characterized by spectroscopic methods (NMR, IR, MS) confirming the presence of two butyrate ester groups. High-performance liquid chromatography (HPLC) confirms purity levels suitable for research and pharmaceutical applications.

Scalability: Industrial processes replicate laboratory conditions with enhanced control, achieving consistent batch-to-batch quality. The use of large reactors and automated monitoring systems allows for scale-up without compromising product integrity.

Environmental and Safety Considerations: Pyridine, while effective, is toxic and malodorous; thus, alternative catalysts and solvent-free methods are under investigation to improve environmental profiles.

Summary Table of Key Chemical and Physical Properties Relevant to Preparation

| Property | Value | Relevance to Preparation |

|---|---|---|

| Molecular Formula | C26H36O4 | Confirms dibutyrate ester formation |

| Molecular Weight | 412.6 g/mol | Used for stoichiometric calculations |

| Solubility | Lipophilic | Influences choice of solvents |

| Stability | Stable under controlled temp. | Allows room temperature synthesis |

| CAS Number | 63042-23-9 | For identification and regulatory use |

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.

Scientific Research Applications

Biological Research

Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate is extensively studied for its interactions with estrogen receptors (ERα and ERβ). These interactions are crucial for understanding its role in various biological processes:

- Cell Proliferation : The compound stimulates growth in estrogen-dependent tissues.

- Bone Health : It contributes to maintaining bone density.

- Cardiovascular Function : It modulates lipid profiles and vascular function.

Research indicates that this compound can influence cellular signaling pathways related to reproductive health and other physiological functions .

Medical Applications

The primary medical applications of this compound include:

- Hormone Replacement Therapy (HRT) : It is investigated as a therapeutic option for menopausal symptoms and low estrogen levels in women. Clinical studies have shown that it can effectively elevate estradiol levels in patients receiving intramuscular injections .

- Treatment of Estrogen-related Disorders : The compound is being explored for its efficacy in treating conditions such as endometriosis and certain types of breast cancer that are responsive to estrogen .

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of other estrogenic compounds. Its unique structure allows it to be utilized in the development of new medications aimed at addressing hormonal imbalances.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Hormone Replacement Therapy Trials : In a clinical trial involving pubertal girls receiving a single intramuscular injection of estradiol dipropionate (similar in action to this compound), peak estradiol levels were monitored over several days. Results indicated significant increases in estradiol levels post-administration .

- Breast Cancer Treatment Studies : Research involving hormone-dependent tumors has demonstrated that compounds similar to this compound can effectively inhibit tumor growth in estrogen receptor-positive models. These findings support the potential use of this compound in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogen. This binding activates various signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of reproductive and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Estradiol Esters with Varying Alkyl Chains

Esterification of estradiol at the 3- and/or 17β-positions is a common strategy to modulate bioavailability. Key analogs include:

Key Observations :

Pharmacologically Active Derivatives

ICI 182,780 (Fulvestrant)

A 7α-alkylated derivative with a sulfinyl group:

- Structure: 7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl] substituent .

- Activity : Pure antiestrogen with 10-fold higher potency than earlier analogs (e.g., ICI 164,384). Binds estrogen receptor (ER) with relative affinity of 0.89 (vs. estradiol = 1.0) and inhibits ER-positive breast cancer cell growth (IC₅₀ = 0.29 nM in MCF-7 cells) .

- Clinical Use : Approved for ER+ breast cancer; reduces tumor ER expression by >90% in clinical trials .

2-Carboxamidoxime and Aminooxazole Derivatives

- Synthesis: Estradiol derivatives modified at C-2 with carboxamidoxime (Compound 9) or fused aminooxazole (Compound 10) show distinct pharmacological profiles .

- Anticancer Activity : Preliminary in vitro studies suggest these derivatives target hormone-dependent cancers, though potency data are pending .

Impurities and Byproducts

Pharmacopeial standards highlight critical impurities in estradiol formulations:

| Impurity Name | Retardation Factor | Maximum Limit |

|---|---|---|

| 17α-Estradiol benzoate | 1.15 | 1.0% |

| Estrone | 1.21 | 1.0% |

| Total Impurities | - | 2.0% |

These standards ensure the purity of dibutyrate and related esters in pharmaceutical preparations .

Market and Regulatory Insights

- Consumption Trends : Estra-1,3,5(10)-triene-3,17β-diol dibutyrate consumption is projected to grow at a CAGR of 3.8% (2027–2046), driven by demand in oncology and hormone replacement therapy .

- Regulatory Status : Derivatives like ICI 182,780 are FDA-approved, while newer analogs (e.g., carboxamidoxime derivatives) remain in preclinical stages .

Biological Activity

Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate is a synthetic derivative of estradiol, classified as an estrogen ester. This compound is notable for its unique structure, which includes two butyrate ester groups at the 3 and 17β positions. Understanding its biological activity is crucial for evaluating its potential therapeutic applications in hormone replacement therapy and other estrogen-related treatments.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 420.57 g/mol. The presence of butyrate esters modifies its pharmacokinetics compared to its parent compound, estradiol.

| Property | Value |

|---|---|

| Molecular Formula | C26H36O4 |

| Molecular Weight | 420.57 g/mol |

| Solubility | Lipophilic |

| Administration Route | Intramuscular injection |

This compound acts as a prodrug that converts to estradiol upon hydrolysis. This conversion is facilitated by enzymes such as esterases in the body. Once activated, it binds to estrogen receptors (ERα and ERβ), mediating various biological effects including:

- Cell Proliferation : Stimulating growth in estrogen-dependent tissues.

- Bone Health : Contributing to bone density maintenance.

- Cardiovascular Function : Modulating lipid profiles and vascular function.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates a high affinity for estrogen receptors. Studies have shown that it exhibits approximately 41% higher potency than estradiol due to its enhanced stability and prolonged action resulting from the butyrate esters .

In Vitro Studies

Research has demonstrated that this compound significantly influences cell proliferation in breast cancer cell lines (MCF-7). The compound was shown to increase cell proliferation rates by up to 150% compared to untreated controls when administered at concentrations of 10 nM .

In Vivo Studies

In animal models, administration of this compound resulted in:

- Increased Bone Mineral Density : Demonstrating protective effects against osteoporosis.

- Cardioprotective Effects : Reducing LDL cholesterol levels by approximately 30% compared to baseline measurements .

Case Studies

Several clinical trials have explored the efficacy of this compound in hormone replacement therapy:

-

Study on Postmenopausal Women :

- Objective : Assess the impact on menopausal symptoms.

- Findings : Significant reduction in hot flashes and improved mood stability over a 12-week period.

- Long-term Safety Study :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of estra-1,3,5(10)-triene-3,17β-diol dibutyrate, and how can purity be validated?

- Methodological Answer : The compound is synthesized via esterification of estradiol with butyric anhydride or butyryl chloride under controlled acidic or basic conditions. Purification typically involves silica gel chromatography using gradients of ethyl acetate/hexane. Purity validation requires HPLC (C18 column, UV detection at 280 nm) combined with mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]+ at m/z 439.5). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical to confirm esterification at the 3- and 17β-positions .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of estra-1,3,5(10)-triene-3,17β-diol dibutyrate?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl carbons (δ ~170 ppm). Compare with estradiol spectra to confirm butyrate substitution.

- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and hydroxyl absence (due to esterification).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₆H₃₄O₄) with <2 ppm error .

Q. What in vitro assays are suitable for initial screening of estrogenic activity for this compound?

- Methodological Answer : Use ERα/ERβ reporter gene assays (e.g., luciferase in MCF-7 cells) to measure transcriptional activation. Compare EC₅₀ values with estradiol to assess potency. Parallel competitive binding assays with radiolabeled estradiol (³H-estradiol) quantify receptor affinity (Kd). Include tamoxifen as a control antagonist .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of estra-1,3,5(10)-triene-3,17β-diol dibutyrate, and how are these validated experimentally?

- Methodological Answer :

- Joback/Crippen Methods : Estimate logP (octanol-water partition coefficient) to predict lipophilicity. For example, calculated logP ~4.2 suggests high membrane permeability.

- Molecular Dynamics Simulations : Model interactions with the estrogen receptor ligand-binding domain (LBD) to predict binding modes.

- Validation : Compare computational logP with experimental shake-flask measurements. Validate binding modes via X-ray crystallography or mutagenesis studies .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability of this compound?

- Methodological Answer : Administer the compound (IV and oral routes) to rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS to quantify parent drug and metabolites (e.g., hydrolyzed estradiol). Calculate AUC, Cmax, and half-life. Monitor esterase activity in liver microsomes to identify hydrolysis pathways. Use deuterated internal standards to improve quantification accuracy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum-free media (to avoid estrogenic interference), and solvent (use DMSO ≤0.1%).

- Orthogonal Assays : Validate receptor activation via qPCR (e.g., GREB1 expression) alongside luciferase assays.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or confounding factors (e.g., batch variability in compound purity) .

Q. How does dibutyrate esterification alter receptor binding kinetics compared to unmodified estradiol?

- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (ka, kd). The dibutyrate’s lipophilicity may slow association rates (ka) due to membrane partitioning but increase residence time (1/kd) via hydrophobic interactions in the LBD. Compare with estradiol’s faster ka but shorter residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.